molecular formula C16H21N3O2 B2570750 N-(1-adamantylmethyl)-3-nitropyridin-2-amine CAS No. 728036-25-7

N-(1-adamantylmethyl)-3-nitropyridin-2-amine

Cat. No. B2570750
CAS RN: 728036-25-7
M. Wt: 287.363
InChI Key: WXEPRIQDMSISKH-UHFFFAOYSA-N
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Description

“N-(1-adamantylmethyl)-3-nitropyridin-2-amine” is a complex organic compound. It contains an adamantylmethyl group, which is derived from adamantane, a type of diamondoid. Diamondoids are cage-like, super-stable structures made of carbon and hydrogen . The molecule also contains a nitropyridin group and an amine group.


Molecular Structure Analysis

The adamantyl group is a three-dimensional, cage-like structure that is extremely stable. The nitropyridin group is a nitrogen-containing aromatic ring, and the amine group (-NH2) is a basic functional group in organic chemistry .


Chemical Reactions Analysis

The adamantyl group is known for its stability, which can influence the reactivity of the entire molecule. The nitropyridin group can participate in various reactions due to the presence of the nitro group (-NO2) and the aromatic pyridine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on the characteristics of its functional groups. For example, the presence of the nitro group might make the compound more reactive. The adamantyl group could contribute to the stability and lipophilicity of the compound .

Scientific Research Applications

  • Anticancer Drug Design N-(1-adamantylmethyl)-3-nitropyridin-2-amine, as part of the nitroxyl-labeled analogues of tri-1,2-ethanediylphosphoric triamide (TEPA), has been explored in the design of anticancer drugs. Analogues with adamantane moieties have shown varying degrees of therapeutic indexes and biological activities, contributing to the rational design of more effective cancer treatments (Sosnovsky, Rao, & Li, 1986).

  • Development of Heterocyclic Compounds Research has been conducted on the oxidative S N H alkyl carbamoyl amination of 3-nitropyridine, which includes compounds related to this compound. This method led to the formation of novel compounds like nitro- and nitrosopyridine derivatives, expanding the library of heterocyclic compounds for various applications (Avakyan et al., 2017).

  • Synthesis of Biologically Active Substances The compound has been used in the synthesis of various biologically active substances, including those with potential pharmaceutical applications. For example, the synthesis of ethyl 3-(R-imino)adamantyl-1-carboxylates using adamantane-based amines has been explored, showcasing the versatility of adamantane derivatives (Moiseev, Ovchinnikov, & Shadrikova, 2011).

  • Fluorescent Ligands for Neurological Assays Derivatives of adamantane amines, including this compound, have been synthesized for the development of fluorescent ligands. These derivatives are used in neurological assay development and have shown neuroprotective activity through various mechanisms (Joubert, van Dyk, Green, & Malan, 2011).

  • Photoredox Catalysis in Aromatic C-H Amination The compound has been implicated in studies of photoredox catalysis for aromatic C-H amination. This approach is significant in medicinal chemistry, where the formation of carbon-nitrogen bonds in aromatic compounds is crucial (Romero, Margrey, Tay, & Nicewicz, 2015).

Future Directions

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. Given the unique properties of adamantane derivatives, this compound could have potential uses in various fields such as medicinal chemistry, catalyst development, and nanomaterials .

Biochemical Analysis

Biochemical Properties

N-(1-adamantylmethyl)-3-nitropyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the adamantyl group in the compound enhances its binding affinity to certain enzymes, potentially acting as an inhibitor or activator. Studies have shown that this compound can interact with cytochrome P450 enzymes, affecting their metabolic activity . Additionally, it has been observed to bind with cyclodextrins and cucurbiturils, forming stable complexes that can modulate biochemical pathways .

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of nuclear receptors, such as Nur77, which plays a role in apoptosis and cell survival . Furthermore, this compound has been shown to affect mitochondrial function, leading to changes in cellular energy metabolism and oxidative stress responses .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, altering their conformation and activity. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, leading to changes in metabolic pathways . Additionally, this compound can modulate gene expression by interacting with nuclear receptors and transcription factors, influencing cellular responses to external stimuli .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to the compound has been associated with alterations in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound can induce adverse effects, including oxidative stress and mitochondrial dysfunction . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes hydroxylation and other oxidative modifications, primarily mediated by cytochrome P450 enzymes . These metabolic transformations can influence the compound’s activity and stability, affecting its overall biochemical properties. Additionally, this compound can impact metabolic flux and metabolite levels, further modulating cellular responses .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach various cellular compartments . Additionally, this compound can bind to specific transporters, influencing its localization and accumulation within cells . These interactions play a crucial role in determining the compound’s bioavailability and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound has been observed to localize in mitochondria, where it can modulate mitochondrial function and energy metabolism . Additionally, this compound can interact with nuclear receptors and transcription factors, influencing gene expression and cellular responses . These findings highlight the importance of understanding the subcellular distribution of the compound to elucidate its biochemical effects.

properties

IUPAC Name

N-(1-adamantylmethyl)-3-nitropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c20-19(21)14-2-1-3-17-15(14)18-10-16-7-11-4-12(8-16)6-13(5-11)9-16/h1-3,11-13H,4-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXEPRIQDMSISKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC4=C(C=CC=N4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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